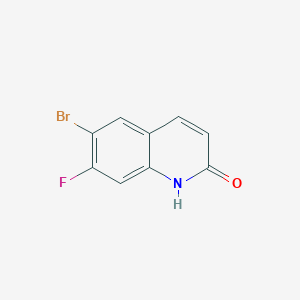
6-Bromo-7-fluoroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-fluoroquinolin-2(1H)-one, also known as B-FQ, is a heterocyclic compound containing both a bromine and a fluorine atom. It is a compound of particular interest due to its potential applications in scientific research and its unique chemical properties. B-FQ is used in various laboratory experiments, including synthesizing organic and inorganic compounds, and is becoming increasingly popular in the scientific research community. In
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
6-Bromo-7-fluoroquinolin-2(1H)-one and its derivatives have been extensively studied for their potential in various synthetic and functionalization processes. For instance, mono- and disubstituted 2-bromo-3-fluoroquinolines can be transformed into 3-fluoroquinoline-2-carboxylic acids through halogen/metal permutation and into 2-bromo-3-fluoroquinoline-4-carboxylic acids via deprotonation and carboxylation, which can then be reduced to 3-fluoroquinoline-4-carboxylic acids. These processes highlight the versatility of bromo-fluoroquinolines in synthetic chemistry, allowing for the introduction of functional groups at various positions on the quinoline ring (Ondi, Volle, & Schlosser, 2005).
Synthesis of σ2-Receptor Ligands
This compound derivatives have been synthesized and evaluated as σ2-receptor ligands, showing potential in the field of nuclear medicine. For example, compounds like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide have demonstrated high affinity and selectivity for the σ2-receptor, indicating their potential as PET radiotracers for imaging solid tumors (Rowland et al., 2006).
Antibacterial and Antifungal Applications
Several derivatives of this compound have been synthesized and shown to possess significant antibacterial and antifungal activities. These include compounds like 8-bromo-3-cyano-6-fluoroquinoline-4(1H)-one and related derivatives, which demonstrate broad antibacterial activity against both gram-positive and gram-negative bacteria, and some also showing remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Inhibitors of Influenza A Endonuclease
3-Hydroxyquinolin-2(1H)-ones, including derivatives of this compound, have been evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. Derivatives like 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one have been found among the more potent inhibitors, indicating their potential in antiviral drug development (Sagong et al., 2013).
Propiedades
IUPAC Name |
6-bromo-7-fluoro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFSIMDTFFXIHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=CC(=C(C=C21)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2399016.png)
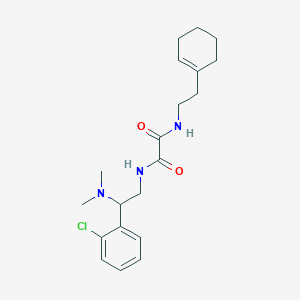
![3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2399019.png)
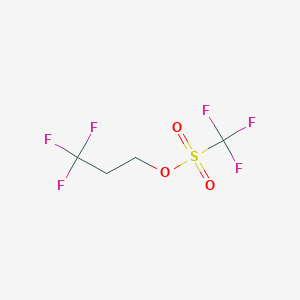
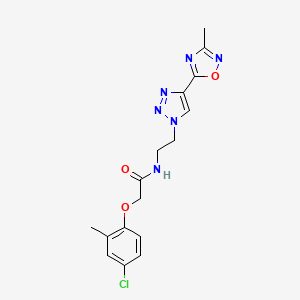
![2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2399022.png)
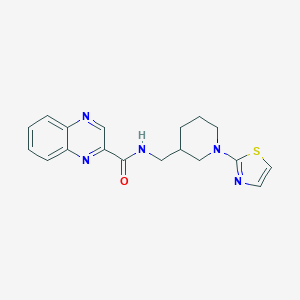

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2399025.png)
![3-Methoxyspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2399026.png)
![2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2399030.png)
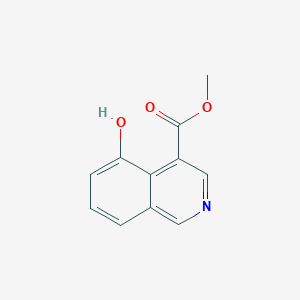

![N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2399037.png)